(+)-Catechin hydrate

描述

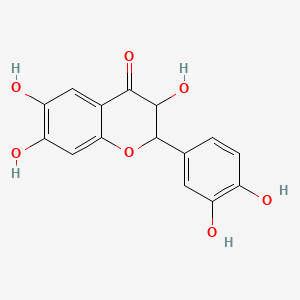

Structure

3D Structure

属性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQWRCVTCMQVQX-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022450, DTXSID301017215 | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-18-2, 24198-97-8 | |

| Record name | Taxifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24198-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024198978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taxifolin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Taxifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAXIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SOB9E3987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TAXIFOLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAS93SC1VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Catechin Hydrate: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin hydrate (B1144303), a prominent member of the flavonoid family, is a bioactive polyphenolic compound renowned for its potent antioxidant properties and potential therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of the primary natural sources of (+)-catechin hydrate and details the methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of this compound

(+)-Catechin and its derivatives are widely distributed in the plant kingdom. The most significant dietary sources include tea, pome fruits, cocoa, and grape seeds.[4][5]

-

Tea (Camellia sinensis): Green tea is a particularly rich source of catechins, with epigallocatechin gallate (EGCG) being the most abundant.[2][5][6] The concentration of various catechins, including (+)-catechin, can vary significantly depending on the tea variety, processing methods, and plucking period.[6][7] Unfermented green tea generally contains higher levels of catechins compared to fermented black or oolong teas.[6]

-

Grape Seeds (Vitis vinifera): Grape seeds are a major source of proanthocyanidins, which are polymers of catechin (B1668976) and epicatechin.[8][9] (+)-Catechin is one of the main phenolic monomers found in grape seeds.[9]

-

Acacia catechu: The heartwood of Acacia catechu, commonly known as cutch tree, is a traditional and commercially significant source for the isolation of (+)-catechin.[10][11][12][13]

-

Other Sources: (+)-Catechin is also found in various fruits such as apples, berries, and peaches, as well as in cocoa and red wine.[1][4][14][15] Açaí oil also contains (+)-catechins.[4]

Quantitative Data on this compound Content

The concentration of this compound varies considerably among its natural sources. The following tables summarize the quantitative data from various studies.

Table 1: (+)-Catechin Content in Different Tea Varieties (mg/g of dry leaves)

| Tea Variety | (+)-Catechin (C) | Epicatechin (EC) | Epigallocatechin (EGC) | Epigallocatechin gallate (EGCG) | Reference |

| Green Tea (general) | - | - | - | Highest among teas | [6] |

| Yellow Tea | - | - | - | High | [6] |

| White Tea | Higher than others | Higher than others | - | - | [6] |

| Oolong Tea | Lower | Lower | - | - | [6] |

| Black Tea | Lower | Lower | Lower | Lower | [6] |

| Jasmine Green Tea | Present | Present | Present | Present | [16] |

| Yabukita | 1.8 (mg/g) | 5.5 (mg/g) | 16.3 (mg/g) | 56.4 (mg/g) | [17] |

| Benifuuki | 0.9 (mg/g) | 3.1 (mg/g) | 12.5 (mg/g) | 97.4 (mg/g) | [17] |

Table 2: Monomeric Catechin Content in Grape Seeds (mg/g of dry weight)

| Extraction Method | (+)-Catechin | Epicatechin | Epicatechin gallate | Total Monomeric Catechins | Reference |

| Microwave-Assisted Extraction (Optimized) | - | - | - | 8.2 | [8] |

| Conventional Extraction | - | - | - | ~2.1 | [8] |

Table 3: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | ~50 mg/mL | [18] |

| Ethanol (B145695) | ~100 mg/mL | [18] |

| Dimethylformamide (DMF) | ~100 mg/mL | [18] |

| PBS (pH 7.2) | ~1.6 mg/mL | [18] |

| Water (298.75 K) | 2.26 g/L | [19] |

| Water (415.85 K) | 576 g/L | [19] |

| Water-Ethanol Mixtures | Increases with temperature and ethanol concentration | [20][21] |

Isolation and Purification Methods

Several techniques are employed for the extraction and purification of this compound from natural sources. The choice of method depends on factors such as the source material, desired purity, and scale of operation.[1]

Solvent Extraction

Solvent extraction is a common initial step to obtain a crude extract rich in catechins.

-

Hot Water Extraction: This is a simple, environmentally friendly method, particularly for tea leaves.[22][23]

-

Organic Solvent Extraction: Solvents like ethanol, methanol, and acetone (B3395972) are effective due to the higher solubility of catechins.[1][21] Aqueous ethanol is frequently used.[21][24]

-

Supercritical Fluid Extraction (SFE): This technique, often using carbon dioxide, offers high selectivity and minimizes the use of organic solvents.[1][2][25]

Chromatographic Methods

Chromatography is essential for the separation and purification of individual catechins from complex mixtures.[1][26]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with a C18 column, is the most widely used method for the analytical and preparative separation of catechins.[1][26][27][28] It offers high resolution and sensitivity.[1][2]

-

Column Chromatography: This is a classic method used for large-scale purification.[1]

-

Thin-Layer Chromatography (TLC): TLC is often used for the qualitative analysis and monitoring of the purification process.[1]

-

High-Speed Countercurrent Chromatography (HSCCC): This is an effective technique for the preparative purification of major catechins from tea.[29]

Other Methods

-

Microwave-Assisted Extraction (MAE): MAE can significantly enhance the extraction yield of catechins from sources like grape seeds.[8][24]

-

Solid-Phase Extraction (SPE): SPE is used for the separation and isolation of catechins.[2][30]

-

Membrane Filtration: This method can be employed for the separation of catechins from plant extracts.[1][2]

-

Precipitation: In some protocols, lead subacetate is used to precipitate crude catechins from an extract.[31]

Experimental Protocols

General Workflow for (+)-Catechin Isolation

The following diagram illustrates a general workflow for the isolation and purification of (+)-catechin from a plant source.

Caption: General workflow for (+)-catechin isolation.

Detailed Protocol for HPLC Analysis of Catechins in Tea

This protocol is based on established methods for the quantitative analysis of catechins in tea extracts.[16][17][27]

1. Sample Preparation:

- Weigh 0.2 g of powdered tea leaves.

- Add 10 mL of 70% methanol.

- Extract in a water bath at 70°C for 10 minutes with vortexing every 2 minutes.

- Centrifuge at 3500 rpm for 10 minutes.

- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[27]

- Mobile Phase A: Water with 0.1% formic acid.[32]

- Mobile Phase B: Acetonitrile with 0.1% formic acid.[32]

- Gradient: A linear gradient is typically used, for example, starting with a low percentage of B and increasing over time to elute the different catechins. A common gradient might be: 0-25 min, 12-21% B; 25-30 min, 21-25% B; 30-35 min, 25-100% B.[27]

- Flow Rate: 1.0 mL/min.[27]

- Injection Volume: 10-20 µL.[27]

- Detection: UV detector at 280 nm.[27]

- Column Temperature: Room temperature or controlled at a specific temperature (e.g., 40°C).[17]

3. Quantification:

- Prepare standard solutions of (+)-catechin and other catechin standards of known concentrations.

- Generate a calibration curve by plotting the peak area against the concentration for each standard.

- Quantify the amount of (+)-catechin in the sample by comparing its peak area to the calibration curve.

Protocol for Microwave-Assisted Extraction (MAE) from Grape Seeds

This protocol is adapted from a study on optimizing catechin recovery from grape seeds.[8][24]

1. Sample Preparation:

- Grind grape seeds into a fine powder.

2. MAE Procedure:

- Place 0.5 g of grape seed powder into a microwave extraction vessel.

- Add 5 mL of 94% ethanol.

- Seal the vessel and place it in the microwave extractor.

- Set the extraction parameters: 170°C for 55 minutes.

- After extraction, allow the vessel to cool.

- Filter the extract to separate the solid residue.

- The resulting liquid extract can then be further purified or analyzed by HPLC.

Visualization of Isolation Logic

The following diagram illustrates the decision-making process for selecting an appropriate isolation and purification strategy.

Caption: Decision logic for (+)-catechin isolation.

Conclusion

This guide has provided a detailed overview of the natural sources of this compound and the various methods for its isolation and purification. The choice of source material and extraction/purification methodology should be tailored to the specific research or development goals, considering factors such as desired yield, purity, cost, and environmental impact. The provided protocols and workflows offer a solid foundation for the successful isolation and analysis of this important bioactive compound. Continued research and innovation in extraction and purification technologies will further enhance the efficiency and sustainability of obtaining high-purity (+)-catechin for its diverse applications in the pharmaceutical, nutraceutical, and food industries.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Catechin - Wikipedia [en.wikipedia.org]

- 5. senchateabar.com [senchateabar.com]

- 6. mdpi.com [mdpi.com]

- 7. Quantitative Analysis of Major Constituents in Green Tea with Different Plucking Periods and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Optimization of Catechin and Proanthocyanidin Recovery from Grape Seeds Using Microwave-Assisted Extraction | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Isolation of (+)-Catechin from Acacia Catechu (Cutch Tree) by a Convenient Method | Semantic Scholar [semanticscholar.org]

- 12. Isolation of (+)-Catechin from Acacia Catechu (Cutch Tree) by a Convenient Method | Journal of Scientific Research [banglajol.info]

- 13. banglajol.info [banglajol.info]

- 14. neuroganhealth.com [neuroganhealth.com]

- 15. cleaneatingmag.com [cleaneatingmag.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. lcms.cz [lcms.cz]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. cris.bgu.ac.il [cris.bgu.ac.il]

- 21. researchgate.net [researchgate.net]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. Screening and purification of catechins from underutilized tea plant parts and their bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Optimization of Catechin and Proanthocyanidin Recovery from Grape Seeds Using Microwave-Assisted Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Determination of tea catechins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. scribd.com [scribd.com]

- 31. [Isolation and purification of seven catechin compounds from fresh tea leaves by semi-preparative liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthesis Pathway of (+)-Catechin Hydrate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Catechin, a flavan-3-ol, is a prominent plant secondary metabolite renowned for its antioxidant properties and potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants and microbial systems. This technical guide provides a comprehensive overview of the (+)-catechin hydrate (B1144303) biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It includes a compilation of available quantitative data, detailed experimental protocols for key analytical techniques, and visualizations of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

(+)-Catechin and its stereoisomer (-)-epicatechin (B1671481) are fundamental building blocks of proanthocyanidins (B150500) (condensed tannins) and are widely distributed in the plant kingdom, notably in tea (Camellia sinensis), grapes (Vitis vinifera), and cocoa (Theobroma cacao)[1]. These compounds are of significant interest due to their potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects[2]. The biosynthesis of (+)-catechin is a complex process involving the coordinated action of several enzymes primarily within the phenylpropanoid and flavonoid pathways[3]. This guide delineates the established biosynthetic route from L-phenylalanine to (+)-catechin, providing a technical resource for researchers in the field.

The Biosynthesis Pathway of (+)-Catechin Hydrate

The biosynthesis of (+)-catechin begins with the general phenylpropanoid pathway, which converts L-phenylalanine into 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, leading to the formation of various flavonoid classes, including the flavan-3-ols, to which (+)-catechin belongs[3].

General Phenylpropanoid Pathway

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by PAL[4].

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position to form p-coumaric acid by C4H, a cytochrome P450-dependent monooxygenase[4].

-

4-Coumarate:CoA Ligase (4CL): The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid to its thioester, 4-coumaroyl-CoA, by 4CL[4].

Flavonoid Biosynthesis Pathway

-

Chalcone (B49325) Synthase (CHS): 4-coumaroyl-CoA serves as the starter molecule for the first committed step in flavonoid biosynthesis. CHS, a type III polyketide synthase, catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone[4][5].

-

Chalcone Isomerase (CHI): Naringenin chalcone is subsequently cyclized by CHI to produce the flavanone, (2S)-naringenin[4][5].

-

Flavanone 3-Hydroxylase (F3H): Naringenin is then hydroxylated at the 3-position of the C-ring by F3H, a 2-oxoglutarate-dependent dioxygenase, to yield dihydroquercetin (taxifolin)[4][5].

-

Dihydroflavonol 4-Reductase (DFR): DFR reduces the 4-keto group of dihydroquercetin to a hydroxyl group, forming leucocyanidin (B1674801) (2,3-trans-flavan-3,4-diol)[4][5]. This step is a critical branch point, as the resulting leucocyanidins can be directed towards either anthocyanin or proanthocyanidin (B93508) biosynthesis.

-

Leucoanthocyanidin Reductase (LAR): In the final step specific to (+)-catechin biosynthesis, LAR reduces leucocyanidin to (+)-catechin[1][4][5]. This enzyme is a key determinant of (+)-catechin accumulation in plants.

It is important to note that the biosynthesis of (-)-epicatechin, the 2,3-cis isomer of catechin, follows a different route from leucocyanidin, involving the enzymes anthocyanidin synthase (ANS) and anthocyanidin reductase (ANR)[6].

Visualization of the (+)-Catechin Biosynthesis Pathway

The following diagram illustrates the enzymatic steps involved in the biosynthesis of (+)-catechin from L-phenylalanine.

References

- 1. tea-science.com [tea-science.com]

- 2. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Qualitative and Quantitative Analysis of Flavonoids | Semantic Scholar [semanticscholar.org]

- 4. Kinetic and binding equilibrium studies of dihydroflavonol 4-reductase from Vitis vinifera and its unusually strong substrate inhibition [scirp.org]

- 5. Molecular Link between Leaf Coloration and Gene Expression of Flavonoid and Carotenoid Biosynthesis in Camellia sinensis Cultivar ‘Huangjinya’ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

(+)-Catechin hydrate antioxidant mechanism of action

An In-depth Technical Guide to the Antioxidant Mechanism of Action of (+)-Catechin Hydrate (B1144303)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Catechin hydrate, a prominent flavan-3-ol (B1228485) found in sources like tea, cocoa, and various fruits, is a potent antioxidant with multifaceted mechanisms of action.[1] Its bioactivity is central to ongoing research in cardiovascular health, neuroprotection, and anti-inflammatory applications. This technical guide provides a detailed exploration of the core antioxidant mechanisms of (+)-catechin, including direct radical scavenging and metal ion chelation, as well as its indirect roles in modulating critical endogenous antioxidant pathways. The document summarizes key quantitative data, presents detailed experimental protocols for assessing its antioxidant capacity, and offers visual diagrams of the primary mechanisms and workflows to support advanced research and development.

Core Antioxidant Mechanisms of Action

The antioxidant efficacy of this compound stems from both direct and indirect mechanisms, which collectively contribute to the mitigation of oxidative stress.[2][3]

Direct Antioxidant Mechanisms

Direct mechanisms involve the immediate neutralization of reactive species through chemical reactions.

1.1.1 Free Radical Scavenging The primary antioxidant feature of (+)-catechin is its potent free radical scavenging ability.[4] The molecular structure, characterized by multiple phenolic hydroxyl (-OH) groups, particularly the ortho-dihydroxy (catechol) group on the B-ring, is crucial for this activity.[5]

(+)-Catechin neutralizes reactive oxygen species (ROS) and reactive nitrogen species (RNS) by donating a hydrogen atom or an electron to the unstable radical. This process transforms the free radical into a more stable, non-reactive species. The resulting catechin (B1668976) radical is stabilized by resonance, delocalizing the unpaired electron across its aromatic ring system, which makes it relatively unreactive and capable of terminating radical chain reactions. Studies have demonstrated its effectiveness against various radicals, including the superoxide (B77818) anion, hydroxyl radical, and the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. The stoichiometry of this interaction has been quantified, with one molecule of (+)-catechin capable of scavenging two DPPH radicals.

Caption: Direct scavenging of free radicals by (+)-catechin via hydrogen donation.

1.1.2 Metal Ion Chelation Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of the highly destructive hydroxyl radical (•OH) from hydrogen peroxide via Fenton-like reactions. (+)-Catechin possesses the ability to chelate these metal ions, sequestering them and preventing their participation in oxidative reactions. The catechol moiety on the B-ring and the meta-5,7-dihydroxy arrangement on the A-ring are the primary sites for metal ion binding. By forming a stable complex with the metal ion, (+)-catechin effectively inactivates its pro-oxidant potential, providing a crucial protective effect.

Caption: Prevention of Fenton reaction via metal ion chelation by (+)-catechin.

Indirect Antioxidant Mechanisms

Indirect mechanisms involve the modulation of endogenous cellular systems to bolster the overall antioxidant defense.

1.2.1 Upregulation of Antioxidant Enzymes (+)-Catechin can enhance the body's innate antioxidant defenses by upregulating the activity of key antioxidant enzymes. Studies have shown that supplementation with this compound leads to the normalization or increased activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST). These enzymes are critical for detoxifying endogenous ROS; for instance, SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized to water by CAT and GPx. This action alleviates the burden of oxidative stress and protects cellular components from damage.

1.2.2 Activation of the Nrf2-ARE Signaling Pathway A pivotal mechanism for the indirect antioxidant effect of (+)-catechin is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). (+)-Catechin is believed to interact with Keap1, potentially at its Nrf2 binding site, which leads to the dissociation of the Nrf2-Keap1 complex.

Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis. This coordinated upregulation of the cellular antioxidant machinery provides robust and sustained protection against oxidative insults.

Caption: (+)-Catechin activates the Nrf2 pathway, boosting cellular antioxidant defenses.

Quantitative Data Summary

The antioxidant activities of this compound have been quantified using various standard assays. The following tables summarize key findings from the literature.

Table 1: In Vitro Radical Scavenging and Reducing Power

| Assay Type | Parameter | Value | Reference(s) |

| DPPH Scavenging | Stoichiometric Factor | 2.0 | |

| DPPH Scavenging | EC₅₀ | 19.99 µg/mL | |

| DPPH Scavenging | % Activity (at 100 µg/mL) | 82.66 ± 0.24% | |

| FRAP | Reducing Power | 0.542 ± 0.003 mM FeSO₄ / 100 µg | |

| Metal Chelation | % Activity (at 100 µg/mL) | 2.59 ± 1.87% |

Table 2: In Vivo Effects on Endogenous Antioxidants

| Model | Treatment | Parameter | Result | Reference(s) |

| High Sucrose/Fat Diet Rats | This compound | Cardiac Lipid Peroxidation (MDA) | ↓ 20% vs. diet group | |

| High Sucrose/Fat Diet Rats | This compound | Cardiac Reduced Glutathione (GSH) | ↑ 37.5% (restoration) vs. diet group | |

| High Sucrose/Fat Diet Rats | This compound | Cardiac Antioxidant Enzymes (SOD, GST, GR, GPx) | Activity normalized vs. diet group |

Experimental Protocols

Detailed methodologies for common assays used to evaluate the antioxidant capacity of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol (B129727) or ethanol).

-

This compound standards and samples dissolved in a suitable solvent (e.g., methanol).

-

Solvent for blank/control.

-

-

Protocol:

-

Prepare a fresh working solution of DPPH in methanol. Protect from light.

-

In a 96-well plate or cuvette, add a specific volume of the (+)-catechin sample/standard at various concentrations (e.g., 20 µL).

-

Add the DPPH working solution to the sample (e.g., 200 µL).

-

Mix thoroughly and incubate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a spectrophotometer or plate reader.

-

A control is prepared using the solvent instead of the antioxidant sample.

-

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample. The EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed, blue-green ABTS radical cation (ABTS•⁺).

-

Reagents:

-

ABTS stock solution (e.g., 7 mM in water).

-

Potassium persulfate solution (e.g., 2.45 mM in water).

-

Trolox or Vitamin C for standard curve.

-

Solvent for dilution (e.g., ethanol (B145695) or phosphate (B84403) buffer).

-

-

Protocol:

-

Prepare the ABTS•⁺ radical cation by mixing equal volumes of the ABTS stock solution and potassium persulfate solution.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours for complete radical formation.

-

Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 ± 0.02 at 734 nm.

-

Add a small volume of the (+)-catechin sample/standard to a defined volume of the diluted ABTS•⁺ solution (e.g., 20 µL sample to 180-200 µL ABTS•⁺ solution).

-

Mix and incubate for a specific time (e.g., 5-6 minutes).

-

Measure the absorbance at 734 nm.

-

-

Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or Vitamin C Equivalent Antioxidant Capacity (CEAC), calculated from a standard curve generated with Trolox or another standard antioxidant.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

-

Reagents:

-

Acetate (B1210297) buffer (300 mM, pH 3.6).

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl).

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water).

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve.

-

-

Protocol:

-

Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP solution to 37°C before use.

-

Add a small volume of the (+)-catechin sample or standard to a pre-warmed aliquot of the FRAP working solution (e.g., 10 µL sample to 220 µL FRAP solution).

-

Mix and incubate at 37°C for a defined time (e.g., 4 to 60 minutes, depending on the specific protocol).

-

Measure the absorbance of the blue-colored complex at 593 nm.

-

-

Calculation: The antioxidant capacity (FRAP value) is determined by comparing the change in absorbance of the sample to a standard curve prepared using known concentrations of FeSO₄. Results are expressed as mM Fe²⁺ equivalents.

Caption: A generalized workflow for spectrophotometric antioxidant capacity assays.

References

- 1. This compound | 225937-10-0 | FC30661 | Biosynth [biosynth.com]

- 2. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Catechin hydrate suppresses MCF-7 proliferation through TP53/Caspase-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Catechins: Protective mechanism of antioxidant stress in atherosclerosis [frontiersin.org]

The Potent Free Radical Scavenging Activity of (+)-Catechin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Catechin hydrate (B1144303), a prominent flavan-3-ol (B1228485) found in numerous plant-based foods and beverages, is renowned for its significant antioxidant properties. This technical guide provides an in-depth exploration of the free radical scavenging activity of (+)-catechin hydrate, presenting a compilation of quantitative data from various antioxidant assays, detailed experimental protocols for key methodologies, and a discussion of its multifaceted mechanisms of action. By offering a comprehensive resource, this guide aims to support researchers, scientists, and drug development professionals in their endeavors to understand and harness the therapeutic potential of this potent natural antioxidant.

Introduction: The Antioxidant Prowess of this compound

This compound is a natural polyphenolic compound belonging to the flavonoid family, widely recognized for its robust antioxidant capabilities.[1] Its chemical structure, featuring multiple hydroxyl groups on its two benzene (B151609) rings and a dihydropyran heterocycle, endows it with the ability to effectively neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2][3] The antioxidant efficacy of catechins is exerted through both direct and indirect mechanisms.[2][3]

Directly, this compound can act as a potent ROS scavenger by donating a hydrogen atom from its phenolic hydroxyl groups to stabilize free radicals, thereby breaking the cycle of radical-propagated reactions.[2] Furthermore, it can chelate metal ions, such as iron and copper, which are involved in the generation of highly reactive hydroxyl radicals via the Fenton reaction.[2]

Indirectly, catechins have been shown to induce the expression and activity of endogenous antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[2][4] They can also inhibit pro-oxidant enzymes and modulate cellular signaling pathways involved in oxidative stress responses.[5] This multifaceted antioxidant activity makes this compound a compound of significant interest for the prevention and treatment of oxidative stress-related diseases.[2]

Quantitative Antioxidant Activity of this compound

The free radical scavenging and antioxidant potential of this compound have been quantified using various in vitro assays. The following tables summarize the key quantitative data from the literature, providing a comparative overview of its efficacy in different antioxidant assays.

Table 1: Radical Scavenging Activity of this compound

| Assay | Radical | IC50 / EC50 Value | Reference |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 19.99 µg/mL | [6] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 3.12 ± 0.51 µg/mL | [7][8] |

| Hydroxyl Radical | •OH | - | [9] |

| Superoxide Radical | O2•− | Effective Scavenger | [10] |

Note: IC50 (Inhibitory Concentration 50) and EC50 (Effective Concentration 50) values represent the concentration of the compound required to scavenge 50% of the radicals. Lower values indicate higher antioxidant activity. Values can vary depending on specific experimental conditions.

Table 2: Other Antioxidant Activities of this compound

| Assay | Principle | Result | Reference |

| FRAP | Ferric Reducing Antioxidant Power | 0.542 ± 0.003 mM FeSO4/100 µg DW | [11] |

| Metal Chelating Activity | Ferrous ion (Fe2+) chelation | 2.59 ± 1.87 % | [11] |

| SOD-like Activity | Superoxide dismutase-like activity | Effective | [4] |

Mechanisms of Free Radical Scavenging

The antioxidant activity of this compound is not limited to a single mechanism but rather a combination of pathways that contribute to its overall efficacy.

Direct Radical Scavenging

The primary mechanism of action for this compound is its ability to directly scavenge free radicals. The phenolic hydroxyl groups on the A and B rings of the catechin (B1668976) molecule are crucial for this activity. They can donate a hydrogen atom to a free radical, neutralizing it and forming a more stable catechin radical. This process is a form of hydrogen atom transfer (HAT). Alternatively, it can donate an electron via single electron transfer (SET) to reduce the radical.

References

- 1. Preparation, Characterization, and Antioxidant Activities of Extracts from Amygdalus persica L. Flowers [mdpi.com]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Capacity and Cytotoxic Effects of Catechins and Resveratrol Oligomers Produced by Enzymatic Oxidation against T24 Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Catechins in Cellular Responses to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. louis.uah.edu [louis.uah.edu]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antioxidant and pro-oxidant mechanisms of (+) catechin in microsomal CYP2E1-dependent oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

In Vitro Anticancer Effects of (+)-Catechin Hydrate on MCF-7 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer effects of (+)-Catechin hydrate (B1144303), a natural polyphenolic flavonoid, on the human breast adenocarcinoma cell line, MCF-7. This document details the cytotoxic and pro-apoptotic mechanisms of (+)-Catechin hydrate, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Findings: Cytotoxicity and Apoptosis Induction

This compound demonstrates significant anticancer potential against MCF-7 cells by inhibiting cell proliferation and inducing programmed cell death (apoptosis). The primary mechanism of action involves the activation of the TP53/Caspase-mediated apoptotic pathway.

Data Summary

The cytotoxic and pro-apoptotic effects of this compound on MCF-7 cells are summarized below.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

| Compound | Cell Line | Assay | Incubation Time | IC50 Value |

| This compound | MCF-7 | Cell Titer Blue® Viability Assay | 24 hours | 127.62 µg/mL[1] |

Table 2: Induction of Apoptosis in MCF-7 Cells by this compound (TUNEL Assay) [1][2][3]

| Treatment | 24 Hours (% Apoptotic Cells) | 48 Hours (% Apoptotic Cells) | 72 Hours (% Apoptotic Cells) |

| Control | Not specified | Not specified | Not specified |

| 150 µg/mL this compound | 40.7% | 43.73% | ~100% (loss of integrity) |

| 300 µg/mL this compound | 41.16% | 52.95% | ~100% (loss of integrity) |

Table 3: Upregulation of Apoptosis-Related Gene Expression in MCF-7 Cells by this compound (qRT-PCR) [1]

| Gene | Treatment (24 Hours) | Fold Increase vs. Control | Treatment (48 Hours) | Fold Increase vs. Control |

| Caspase-3 | 150 µg/mL | 5.81 | 150 µg/mL | Not specified |

| 300 µg/mL | 7.09 | 300 µg/mL | 40.52 | |

| Caspase-8 | 150 µg/mL | 1.42 | 150 µg/mL | Not specified |

| 300 µg/mL | 3.80 | 300 µg/mL | 8.72 | |

| Caspase-9 | 150 µg/mL | 3.29 | 150 µg/mL | Not specified |

| 300 µg/mL | 4.78 | 300 µg/mL | 20.26 | |

| p53 | 150 µg/mL | 2.68 | 150 µg/mL | Not specified |

| 300 µg/mL | 4.82 | 300 µg/mL | 10.00 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are based on published research and standard laboratory procedures.

MCF-7 Cell Culture

MCF-7 cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 1 mM sodium pyruvate, and 10 µg/mL human insulin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. The medium is renewed 2-3 times per week, and cells are passaged upon reaching 80-90% confluency using 0.25% Trypsin-EDTA.

Cell Viability Assay (Cell Titer Blue® Assay)

This assay quantitatively assesses the cytotoxicity of this compound.

-

Cell Seeding: Seed MCF-7 cells (2 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0-160 µg/mL) for 24 hours.

-

Assay: Add 40 µL of Cell Titer Blue® reagent to each well and incubate for 6 hours at 37°C.

-

Data Acquisition: Record fluorescence at an excitation/emission of 560/590 nm using a microplate reader.

-

Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited, from the dose-response curve.

Apoptosis Detection by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Seeding and Treatment: Culture MCF-7 cells (1.5 x 10⁶ cells/well) in 6-well plates. Treat cells with this compound (150 µg/mL and 300 µg/mL) for 24, 48, and 72 hours.

-

Cell Preparation: Aspirate the medium, trypsinize the cells, and reattach them to 0.01% polylysine-coated slides.

-

Fixation and Staining: Fix the cells with 4% methanol-free formaldehyde (B43269) solution and stain using a DeadEnd™ Fluorometric TUNEL System kit according to the manufacturer's protocol.

-

Visualization: Observe the stained cells under an epifluorescence microscope. Apoptotic cells will exhibit bright green fluorescence.

-

Quantification: Determine the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.

Apoptosis Quantification by Annexin V/PI Flow Cytometry

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates (2 x 10⁵ cells/well) and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).

-

Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 1X binding buffer to each sample and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Cell Cycle Analysis by Propidium Iodide Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Preparation and Treatment: Seed and treat MCF-7 cells as described for the apoptosis assay.

-

Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) for at least 2 hours at 4°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for quantification of cells in each phase of the cell cycle.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR is used to measure changes in the mRNA levels of target genes.

-

RNA Extraction and cDNA Synthesis: Following treatment with this compound, extract total RNA from MCF-7 cells using a suitable kit. Synthesize complementary DNA (cDNA) from the RNA template via reverse transcription.

-

Real-Time PCR: Perform quantitative PCR using SYBR Green chemistry and primers specific for Caspase-3, -8, -9, p53, and a reference gene (e.g., GAPDH).

-

Data Analysis: Analyze the data using the comparative threshold (ΔΔCt) method to determine the fold change in gene expression in treated samples relative to untreated controls.

Protein Expression Analysis by Western Blotting

Western blotting is used to detect changes in the protein levels of key signaling molecules.

-

Protein Extraction: Lyse treated and control MCF-7 cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved Caspase-8, cleaved Caspase-9, p53, and β-actin as a loading control) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify band intensities using densitometry software.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the proposed signaling pathway for the anticancer effects of this compound.

Caption: Workflow for evaluating the in vitro anticancer effects of this compound on MCF-7 cells.

Caption: Proposed signaling pathway of this compound-induced apoptosis in MCF-7 cells.

References

(+)-Catechin Hydrate: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-Catechin hydrate (B1144303), a prominent flavan-3-ol (B1228485) found in various natural sources, has demonstrated significant anti-inflammatory and antioxidant activities.[1][2] This technical guide provides an in-depth analysis of its mechanisms of action, supported by quantitative data from key preclinical studies. The document details the compound's modulatory effects on critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Transforming Growth Factor-beta (TGF-β)/Smad2. Experimental methodologies for foundational in vitro and in vivo models are described to facilitate reproducibility and further investigation. All quantitative findings are consolidated into structured tables, and core biological pathways are visualized using Graphviz diagrams to offer a clear and comprehensive overview for researchers in drug discovery and development.

Core Mechanisms of Anti-inflammatory Action

(+)-Catechin hydrate exerts its anti-inflammatory effects by modulating several key intracellular signaling cascades that are central to the inflammatory response. These pathways, when dysregulated, contribute to the pathogenesis of numerous chronic diseases.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, controlling the transcription of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[4] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate gene transcription.[3][4]

Studies have shown that this compound can effectively suppress this pathway. It has been observed to down-regulate the expression of NF-κB, thereby reducing the production of downstream inflammatory mediators.[5][6] This inhibitory action helps to ameliorate the inflammatory response in various models, including LPS-stimulated macrophages and cerebral ischemia.[5][6]

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis.[7] The p38 MAPK and c-Jun N-terminal kinase (JNK) pathways are particularly crucial in responding to cellular stress and inflammatory signals.[8] Upon activation, these kinases phosphorylate downstream transcription factors, leading to the expression of inflammatory genes.

(+)-Catechin has been shown to down-regulate the mRNA expression and phosphorylation of p38 MAPK in LPS-stimulated RAW 264.7 macrophages.[5] By inhibiting the p38 pathway, catechin effectively reduces the inflammatory cascade.[5][9] Some studies also suggest that catechins can induce the phosphorylation of JNK/SAPK and p38, which, in certain contexts like cancer cells, can lead to cell cycle arrest.[8][10]

Caption: Modulation of the p38 MAPK pathway by this compound.

Attenuation of TGF-β/Smad2 Signaling

In the context of chronic inflammatory conditions that lead to fibrosis, such as chronic pancreatitis, the Transforming Growth Factor-beta (TGF-β) signaling pathway is a key driver.[1][2] The binding of TGF-β to its receptor activates Smad2 through phosphorylation. Activated Smad2 then forms a complex and translocates to the nucleus to regulate the transcription of fibrotic genes. This compound has been shown to suppress the activation of Smad2, thereby inhibiting pancreatic stellate cell activation and the production of extracellular matrix components, which are hallmarks of fibrosis.[1][2]

References

- 1. Catechin hydrate ameliorates cerulein‑induced chronic pancreatitis via the inactivation of TGF‑β/Smad2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Frontiers | Targeting a transcription factor NF-κB by green tea catechins using in silico and in vitro studies in pancreatic cancer [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Protective effect of (+)-catechin against lipopolysaccharide-induced inflammatory response in RAW 264.7 cells through downregulation of NF-κB and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catechin hydrate ameliorates redox imbalance and limits inflammatory response in focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Epicatechin alleviates inflammation in lipopolysaccharide-induced acute lung injury in mice by inhibiting the p38 MAPK signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of cell growth inhibitory effects of catechin through MAPK in human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cardioprotective Role of (+)-Catechin Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Catechin hydrate (B1144303), a prominent member of the flavonoid family found abundantly in sources such as tea, cocoa, and various fruits, has garnered significant scientific attention for its potential therapeutic applications in cardiovascular disease (CVD).[1][2][3] Extensive in vitro and in vivo studies have demonstrated its multifaceted cardioprotective effects, which are primarily attributed to its potent antioxidant, anti-inflammatory, and anti-lipidemic properties.[4][5][6] This technical guide provides a comprehensive overview of the role of (+)-catechin hydrate in cardiovascular health studies, detailing its mechanisms of action, summarizing key quantitative findings, and outlining relevant experimental protocols.

Mechanisms of Action

The cardioprotective effects of this compound are mediated through several key mechanisms, including the modulation of critical signaling pathways involved in inflammation and cell survival.

Anti-inflammatory Effects

Chronic inflammation is a key driver in the pathogenesis of various cardiovascular diseases, including atherosclerosis and coronary heart disease (CHD).[5][7] this compound has been shown to exert significant anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1][7] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory cytokines and adhesion molecules.[1] In animal models of CHD, administration of catechin (B1668976) has been demonstrated to suppress the expression of inflammatory biomarkers such as C-reactive protein (CRP), lipoprotein-associated phospholipase A2 (Lp-PLA2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[5][7][8]

Modulation of STAT-3 and Akt Signaling

Beyond its impact on NF-κB, this compound has been observed to activate other critical signaling proteins, including the signal transducer and activator of transcription 3 (STAT-3) and protein kinase B (Akt).[5][7] The activation of these pathways is associated with cellular survival and protection against ischemic injury. The balanced regulation of these pathways, in conjunction with the inhibition of NF-κB, underscores the complex and synergistic mechanisms through which catechin exerts its cardioprotective effects.[5][7]

Data Presentation: In Vivo Studies

The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound in animal models of cardiovascular disease.

Table 1: Effects of this compound on Cardiac Injury Markers in a Rat Model of Coronary Heart Disease [9]

| Biomarker | Vehicle Control | Catechin (5 mg/kg) | Catechin (10 mg/kg) | Catechin (20 mg/kg) |

| Creatine Kinase (CK) | Increased | Reduced | Significantly Reduced | Markedly Reduced |

| Creatine Kinase-MB (CK-MB) | Increased | Reduced | Significantly Reduced | Markedly Reduced |

| Lactate Dehydrogenase (LDH) | Increased | Reduced | Significantly Reduced | Markedly Reduced |

| Cardiac Troponin T (cTnT) | Increased | Reduced | Significantly Reduced | Markedly Reduced |

Table 2: Effects of this compound on Inflammatory Markers in a Rat Model of Coronary Heart Disease [8]

| Inflammatory Marker | Vehicle Control | Catechin (5 mg/kg) | Catechin (10 mg/kg) | Catechin (20 mg/kg) |

| CRP (mRNA) | Increased | Reduced | Significantly Reduced | Markedly Reduced |

| Lp-PLA2 (mRNA) | Increased | Reduced | Significantly Reduced | Markedly Reduced |

| IL-6 (mRNA) | Increased | Reduced | Significantly Reduced | Markedly Reduced |

| TNF-α (mRNA) | Increased | Reduced | Significantly Reduced | Markedly Reduced |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vivo Coronary Heart Disease Rat Model

Objective: To induce a coronary heart disease (CHD) phenotype in rats to study the therapeutic effects of this compound.[5][7]

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[10][11]

-

Diet: Rats are fed a high-fat diet for a specified period to induce hyperlipidemia.[5][7]

-

Induction of Myocardial Ischemia: Following the dietary regimen, rats are injected with pituitrin (B1682192) to induce acute myocardial ischemia.[5][7]

-

Confirmation of Model: The successful establishment of the CHD model is confirmed by measuring serum levels of total cholesterol, high-density lipoprotein, low-density lipoprotein, triglycerides, and blood glucose.[5][7]

-

Treatment: Different doses of this compound (e.g., 5, 10, 20 mg/kg) are administered to the treatment groups, typically via oral gavage.[8][9]

-

Analysis: After the treatment period, blood and heart tissue samples are collected for biochemical and molecular analysis, including the measurement of cardiac injury markers and inflammatory gene expression.[5][7][8][9]

In Vitro Endothelial Cell Culture and Treatment

Objective: To investigate the direct effects of this compound on endothelial cells under conditions mimicking oxidative stress.[12]

Methodology:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model for studying endothelial function.[12][13]

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium and maintained in a humidified incubator at 37°C with 5% CO2.[14][15]

-

Induction of Oxidative Stress: To simulate a disease state, cells can be exposed to high glucose concentrations (e.g., 30 mM) to induce oxidative stress.[12]

-

Treatment: HUVECs are treated with varying concentrations of this compound (e.g., 0.03 mg/ml, 0.3 mg/ml, 3 mg/ml) simultaneously with the high-glucose treatment.[12]

-

Analysis: Following treatment, cell lysates and culture media are collected to measure various parameters, such as NADPH levels, nitric oxide (NO) production, and the expression of relevant signaling proteins.[12]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Caption: Signaling pathways modulated by this compound in cardiovascular health.

Caption: Experimental workflow for the in vivo CHD rat model study.

Conclusion

The body of evidence strongly supports the cardioprotective potential of this compound. Its ability to mitigate inflammation through the inhibition of the NF-κB pathway, while concurrently activating pro-survival pathways like STAT-3 and Akt, presents a compelling case for its further investigation as a therapeutic agent in cardiovascular diseases. The quantitative data from animal studies consistently demonstrate a dose-dependent reduction in cardiac injury and inflammatory markers. The detailed experimental protocols provided herein offer a foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this promising natural compound. Future research should focus on well-controlled clinical trials to translate these preclinical findings into tangible benefits for patients with cardiovascular disease.

References

- 1. Tea catechins improve left ventricular dysfunction, suppress myocardial inflammation and fibrosis, and alter cytokine expression in rat autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Preventive Effects of Catechins on Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catechin protects against oxidative stress and inflammatory-mediated cardiotoxicity in adriamycin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catechin Attenuates Coronary Heart Disease in a Rat Model by Inhibiting Inflammation | Semantic Scholar [semanticscholar.org]

- 6. Pharmacology of Catechins in Ischemia-Reperfusion Injury of the Heart [mdpi.com]

- 7. Catechin Attenuates Coronary Heart Disease in a Rat Model by Inhibiting Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Modulatory effects of catechin hydrate on benzo[a]pyrene-induced nephrotoxicity in adult male albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of protective effects of catechin applied in vitro and in vivo on ischemia-reperfusion injury in the isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of catechin isolated from green tea GMB-4 on NADPH and nitric oxide levels in endothelial cells exposed to high glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tea catechins inhibit angiogenesis in vitro, measured by human endothelial cell growth, migration and tube formation, through inhibition of VEGF receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sciencellonline.com [sciencellonline.com]

- 15. biocat.com [biocat.com]

(+)-Catechin Hydrate as a Cyclooxygenase-1 (COX-1) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Catechin hydrate (B1144303), a naturally occurring flavonoid, has demonstrated notable inhibitory activity against cyclooxygenase-1 (COX-1), a key enzyme in the inflammatory pathway. This technical guide provides an in-depth overview of (+)-catechin hydrate's role as a COX-1 inhibitor, consolidating quantitative data, detailing experimental protocols for its evaluation, and visualizing the pertinent signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and medicinal chemistry.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid to prostaglandins (B1171923) and other prostanoids. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.[1] The inhibition of COX-1 is a key mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs).

(+)-Catechin, a flavan-3-ol, is a bioactive compound found in various plants, including tea, grapes, and cocoa.[2] It has been recognized for its antioxidant and anti-inflammatory properties.[3][4] This guide focuses on the specific inhibitory effects of its hydrate form on the COX-1 enzyme.

Quantitative Data on COX-1 Inhibition

The inhibitory potency of this compound against COX-1 has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound | Target | IC50 (μM) | Reference |

| This compound | COX-1 | 1.4 | [5][6][7] |

Mechanism of Inhibition

While detailed kinetic studies providing a definitive inhibition constant (Ki) or binding affinity (Kd) for this compound are not extensively available, studies on related catechins suggest a potential mechanism of action. Some catechins and epicatechins found in red wine have been shown to act as peroxidase-mediated mechanism-based inactivators of COX-1.[8] This type of inhibition implies that the compound is converted by the enzyme's peroxidase activity into a reactive species that then covalently modifies and inactivates the enzyme. This is distinct from simple competitive or non-competitive inhibition. The resorcinol (B1680541) moiety within the catechin (B1668976) structure appears to be crucial for this mechanism-based inactivation of COX-1.[8]

Experimental Protocols

The determination of COX-1 inhibitory activity can be performed using various in vitro and cell-based assays. Below are detailed methodologies for key experimental approaches.

In Vitro COX-1 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX-1 by monitoring the oxidation of a chromogenic substrate.

Materials:

-

Purified ovine or human COX-1 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic Acid (substrate)

-

This compound (test compound)

-

Positive Control (e.g., Indomethacin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, Heme, and COX-1 enzyme in a 96-well plate.

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include wells for a positive control (Indomethacin) and a vehicle control (solvent only).

-

Incubate the plate for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Add the colorimetric substrate (TMPD) to all wells.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over a period of time (kinetic reading) or after a fixed time point.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro COX-1 Inhibition Assay (Fluorometric)

This method offers higher sensitivity compared to the colorimetric assay and measures the peroxidase activity of COX-1 using a fluorogenic probe.

Materials:

-

Purified ovine or human COX-1 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Ampliflu Red)

-

COX Cofactor

-

Arachidonic Acid

-

This compound

-

Positive Control (e.g., SC-560, a selective COX-1 inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 enzyme.

-

Add the test compound, this compound, at various concentrations to the wells of a 96-well black microplate. Include wells for a positive control and a vehicle control.

-

Add the reaction master mix to all wells.

-

Initiate the reaction by adding a diluted solution of arachidonic acid.

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.

-

Determine the reaction rate (slope) from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition and subsequently the IC50 value as described in the colorimetric assay.

Cell-Based Assay for Prostaglandin E2 (PGE2) Production

This assay measures the ability of this compound to inhibit COX-1 activity within a cellular context by quantifying the production of Prostaglandin E2 (PGE2), a major product of the COX pathway.

Materials:

-

A suitable cell line that constitutively expresses COX-1 (e.g., human monocytes, U937 cells).

-

Cell culture medium and supplements.

-

This compound.

-

Arachidonic acid or a stimulus to induce PGE2 production (e.g., calcium ionophore A23187).

-

PGE2 ELISA kit.

-

Cell lysis buffer.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulate the cells with arachidonic acid or another appropriate stimulus to induce PGE2 synthesis.

-

After a defined incubation time, collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[9]

-

The amount of PGE2 produced is inversely proportional to the inhibitory activity of this compound. Calculate the percentage of inhibition and the IC50 value.

Signaling Pathways

The inhibition of COX-1 by this compound has implications for downstream signaling pathways, particularly those involved in inflammation.

COX-1 Signaling Pathway

The primary pathway involves the conversion of arachidonic acid into prostaglandins.

Caption: The COX-1 signaling pathway, illustrating the inhibition by this compound.

Interplay with NF-κB and iNOS Signaling

Flavonoids, including catechins, can influence the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. Inhibition of pathways upstream of NF-κB can lead to reduced expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and COX-2. While this compound directly inhibits COX-1, its broader anti-inflammatory effects may also involve the modulation of the NF-κB pathway.[10][11]

References

- 1. researchgate.net [researchgate.net]

- 2. The roles of catechins in regulation of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beneficial Properties of Green Tea Catechins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanism-based inactivation of COX-1 by red wine m-hydroquinones: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Frontiers | The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway [frontiersin.org]

- 11. globalsciencebooks.info [globalsciencebooks.info]

(+)-Catechin hydrate's impact on metabolic syndromes

An in-depth technical guide on the core.

Introduction

Metabolic Syndrome (MetS) is a constellation of metabolic dysregulations, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that collectively elevate the risk for developing type 2 diabetes and cardiovascular disease. The pathophysiology is complex, often characterized by a state of low-grade inflammation and increased oxidative stress. Polyphenolic compounds, naturally occurring in fruits, vegetables, and tea, have been investigated for their potential to ameliorate MetS. Among these, (+)-Catechin hydrate (B1144303), a flavan-3-ol, has emerged as a promising therapeutic agent due to its multifaceted biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory effects.

This technical guide provides a comprehensive overview of the impact of (+)-catechin hydrate on metabolic syndromes, focusing on its molecular mechanisms of action, supported by quantitative data from in vivo and in vitro studies. It includes detailed experimental protocols for researchers and diagrams of key signaling pathways to elucidate its therapeutic potential.

Molecular Mechanisms of Action

This compound exerts its beneficial effects on metabolic syndrome by modulating a network of interconnected signaling pathways involved in glucose and lipid metabolism, inflammation, and oxidative stress.

Regulation of Glucose Homeostasis

Catechins play a crucial role in managing hyperglycemia by targeting multiple aspects of glucose metabolism. They inhibit key carbohydrate-digesting enzymes, such as α-amylase and α-glucosidase, which reduces the rate of glucose absorption from the intestine. Furthermore, catechins have been shown to enhance glucose uptake in peripheral tissues like adipose tissue and skeletal muscle, a process critical for clearing glucose from the bloodstream. This is partly achieved by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane. In the liver, catechins suppress hepatic glucose production (gluconeogenesis) by downregulating the expression of key enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).

This regulation is mediated through key signaling pathways, primarily the Insulin/PI3K/Akt pathway and the AMPK pathway . Catechins can enhance the insulin receptor's (IRβ) activity, leading to the activation of the downstream IRS-1/PI3K/Akt cascade, which promotes GLUT4 translocation.

Regulation of Lipid Metabolism and Adipose Tissue Function

Dyslipidemia, characterized by elevated triglycerides and LDL-cholesterol and reduced HDL-cholesterol, is a core component of MetS. Catechins favorably modulate lipid profiles by activating AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inactivates key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC) and HMG-CoA reductase, thereby reducing fatty acid and cholesterol synthesis.